

# Fmoc-Glu(OtBu)-OPfp molecular weight and formula

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## Compound of Interest

Compound Name: *Fmoc-Glu(OtBu)-OPfp*

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An In-Depth Technical Guide to **Fmoc-Glu(OtBu)-OPfp**: Properties, Mechanism, and Application in Peptide Synthesis

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N- $\alpha$ -Fmoc-L-glutamic acid  $\gamma$ -t-butyl ester  $\alpha$ -pentafluorophenyl ester, commonly abbreviated as **Fmoc-Glu(OtBu)-OPfp**. It is designed for researchers, chemists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this critical reagent. We will explore its molecular characteristics, the strategic role of its constituent chemical groups, and its practical application in the synthesis of complex peptides.

## Core Molecular Characteristics

**Fmoc-Glu(OtBu)-OPfp** is a specialized amino acid derivative designed for precision and efficiency in peptide synthesis. Its fundamental properties are summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>30</sub> H <sub>26</sub> F <sub>5</sub> NO <sub>6</sub>	[1][2][3][4][5]
Molecular Weight	591.52 g/mol	[3][5]
CAS Number	86061-04-3	[1][2][3][4][5]
Appearance	White to off-white powder	[5]
Purity	Typically ≥98.0% (HPLC)	[5]
Melting Point	115-125 °C	[5]
Solubility	Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

## The Molecular Architecture: A Trifecta of Functionality

The efficacy of **Fmoc-Glu(OtBu)-OPfp** in peptide synthesis is not accidental; it is the result of a deliberate chemical design where each functional group serves a distinct and critical purpose. This design ensures controlled, sequential addition of glutamic acid to a growing peptide chain.

### a. The Fmoc (9-fluorenylmethoxycarbonyl) Group: The N-Terminal Protector

The Fmoc group serves as the temporary protecting group for the α-amino moiety of glutamic acid.

- Mechanism of Action: Its primary characteristic is its lability under basic conditions (e.g., treatment with piperidine). This allows for the selective deprotection of the N-terminus of the newly added amino acid, preparing it for the subsequent coupling reaction without disturbing other sensitive parts of the peptide. This orthogonality is a cornerstone of modern SPPS.[6]  
[7]

### b. The OtBu (tert-Butyl) Group: The Side-Chain Shield

The  $\gamma$ -carboxyl group in the glutamic acid side chain is highly reactive and must be protected to prevent unwanted side reactions, such as branching or oligomerization.

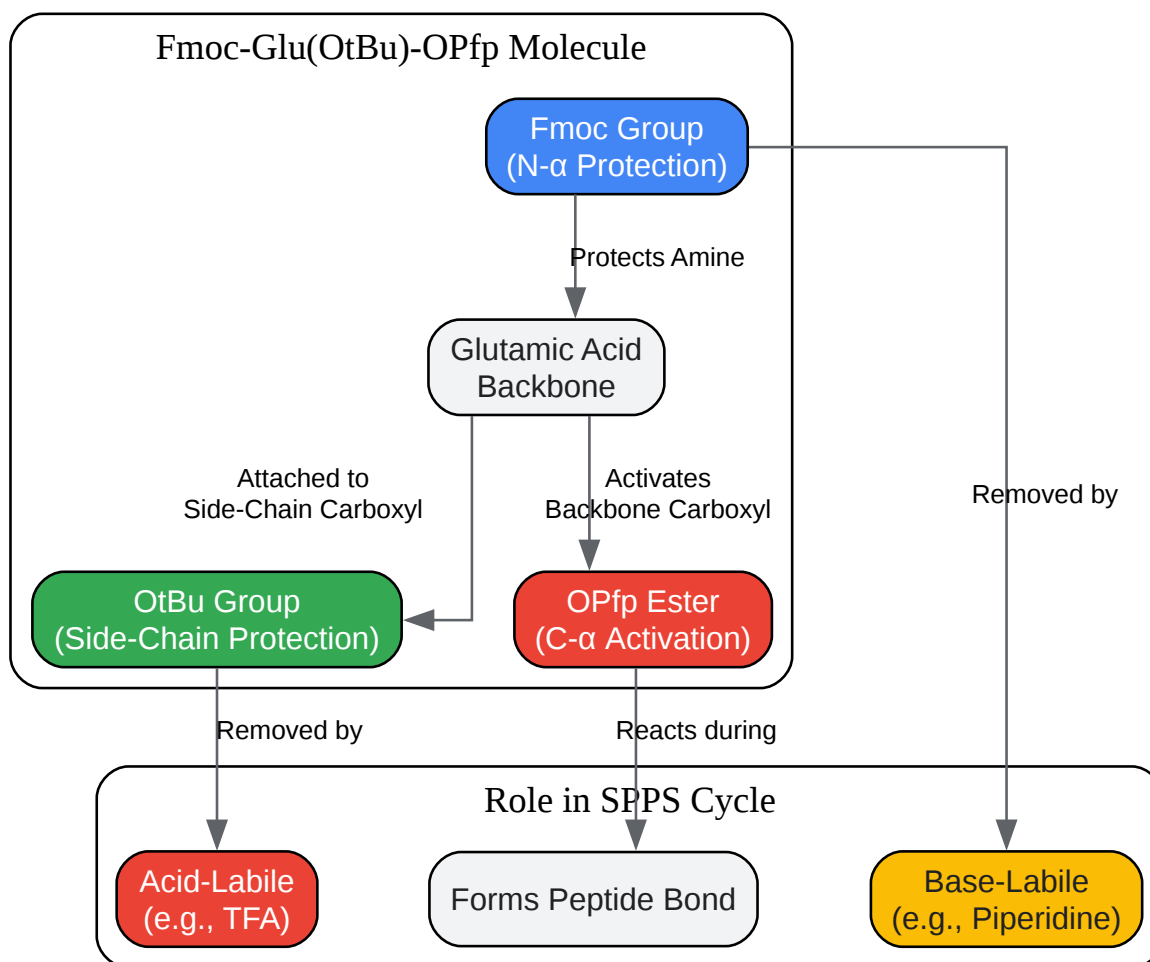
- Mechanism of Action: The tert-butyl ester is a robust, acid-labile protecting group. It remains stable throughout the cycles of base-mediated Fmoc deprotection and coupling. It is only removed during the final cleavage step, typically using a strong acid cocktail like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the solid support resin.<sup>[6]</sup><sup>[7]</sup>

## c. The OPfp (Pentafluorophenyl Ester): The Activation Engine

The  $\alpha$ -carboxyl group is activated as a pentafluorophenyl (PFP) ester. This is the reactive end of the molecule responsible for forming the new peptide bond.

- Mechanism of Action: PFP esters are highly effective active esters due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.<sup>[8]</sup> This makes the pentafluorophenol an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide.<sup>[8]</sup><sup>[9]</sup> Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which minimizes side reactions and is particularly useful for synthesizing complex or sterically hindered peptides.<sup>[8]</sup><sup>[10]</sup>

The logical relationship between these components is illustrated below.



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Functional components of **Fmoc-Glu(OtBu)-OPfp**.

## Experimental Protocol: Incorporation of Glutamic Acid in SPPS

This section details a standard protocol for coupling **Fmoc-Glu(OtBu)-OPfp** onto a solid-phase support (e.g., Rink Amide resin) bearing a free N-terminal amine.

### Prerequisites:

- Resin with a free amine group (post-Fmoc deprotection).
- Anhydrous, peptide-grade solvents (DMF, DCM).

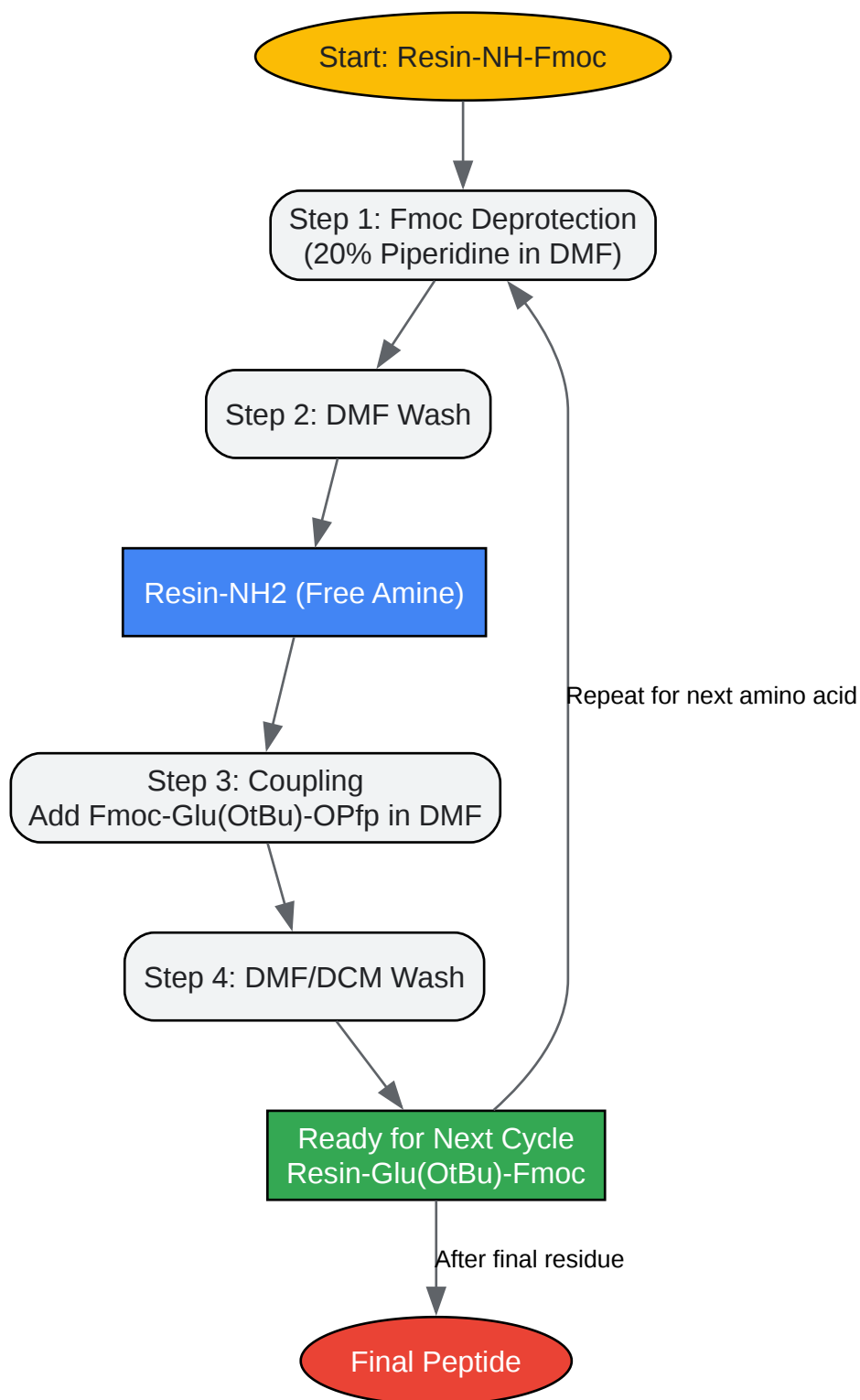
- Inert atmosphere (Nitrogen or Argon).

## Step-by-Step Methodology:

- Resin Preparation:
  - Swell the resin in Dimethylformamide (DMF) for 30-60 minutes.
  - Perform Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.
- Coupling Reaction:
  - Prepare the coupling solution: Dissolve **Fmoc-Glu(OtBu)-OPfp** (1.5 to 3.0 equivalents relative to the resin substitution) in a minimal amount of DMF.
  - Add the coupling solution to the washed, deprotected resin.
  - Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the PFP ester often allows for rapid coupling, sometimes without the need for additional coupling additives.<sup>[8][11]</sup>
  - Self-Validation/Monitoring: Monitor the reaction's completion. A negative Kaiser test (solution remains colorless or yellow) indicates the successful consumption of all free amines and the completion of the coupling step.
- Washing:
  - After a negative Kaiser test, drain the reaction vessel.
  - Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagent and byproducts.
- Cycle Repetition:

- The resin is now ready for the next cycle, starting again with the Fmoc deprotection of the newly added glutamic acid residue.

This workflow is visualized in the following diagram.



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SPPS cycle using **Fmoc-Glu(OtBu)-OPfp**.

## Field-Proven Insights & Troubleshooting

- **Minimizing Racemization:** The use of pre-activated PFP esters is highly beneficial for minimizing racemization, a critical concern for maintaining the stereochemical integrity of the final peptide, especially for amino acids prone to this side reaction.[8]
- **Coupling Difficult Sequences:** Due to their high reactivity, PFP esters are particularly effective for coupling sterically hindered amino acids or navigating difficult sequences known to cause aggregation.[8]
- **Incomplete Coupling:** If the Kaiser test remains positive after the standard coupling time, you can extend the reaction time or add a small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction. However, the primary advantage of PFP esters is often their ability to couple efficiently without additives.[11]
- **Stability:** While PFP esters are more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still moisture-sensitive.[8][9] Always handle the reagent in a dry environment and store it desiccated.

## Conclusion

**Fmoc-Glu(OtBu)-OPfp** is a highly refined and strategic building block for solid-phase peptide synthesis. Its design, which combines orthogonal protection (Fmoc and OtBu) with a highly reactive coupling moiety (OPfp), provides chemists with precise control over peptide chain elongation. The high reactivity of the pentafluorophenyl ester ensures efficient and rapid amide bond formation, reducing potential side reactions and proving invaluable in the synthesis of complex peptide therapeutics and research tools.[6][7] Understanding the causality behind its molecular architecture allows researchers to fully leverage its advantages for successful and high-purity peptide synthesis.

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## References

- 1. peptide.com [peptide.com]
- 2. BioOrganics [bioorganics.biz]
- 3. Fmoc-Glu(OtBu)-OPfp , 98% , 86061-04-3 - CookeChem [cookechem.com]
- 4. fmoc-glu(otbu)-opfp | CymitQuimica [cymitquimica.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
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